REACTION_CXSMILES
|
[CH:1]1([NH:6][C:7]2[C:12]([CH:13]=O)=[CH:11][N:10]=[C:9]([S:15][CH3:16])[N:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.C([CH2:19][C:20](O)=[O:21])#N.C(N)C1C=CC=CC=1>C(O)(=O)C>[CH:1]1([N:6]2[C:7]3[N:8]=[C:9]([S:15][CH3:16])[N:10]=[CH:11][C:12]=3[CH:13]=[CH:19][C:20]2=[O:21])[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)NC1=NC(=NC=C1C=O)SC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for about 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction by TLC
|
Type
|
CUSTOM
|
Details
|
product precipitated from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
Additional product was precipitated from the reaction mixture via the addition of hexane
|
Type
|
CUSTOM
|
Details
|
The resultant solid was collected
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3, water
|
Type
|
CUSTOM
|
Details
|
subsequently dried under vacuum
|
Type
|
CUSTOM
|
Details
|
The resultant crude product (10) was recrystallized in 2-propanol
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)N1C(C=CC2=C1N=C(N=C2)SC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |